

Application Notes and Protocols: Diisodecyl Phthalate (DIDP) in Automotive Interior Applications

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Compound of Interest

Compound Name: Diisodecyl phthalate

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Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester utilized as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products.^[1] Its primary function is to enhance the flexibility, durability, and longevity of plastic and polymer materials.^{[1][2]} In the automotive industry, DIDP is a key component in a variety of interior applications due to its advantageous properties, including low volatility, high permanence, and excellent resistance to high temperatures and aging.^{[1][2][3]} These characteristics make it suitable for use in dashboards, door panels, upholstery, and other interior trim components where durability and stability under varying environmental conditions are crucial.^{[1][2][4]}

This document provides detailed application notes and protocols for the use and analysis of DIDP in automotive interior applications, intended for a scientific audience.

Physicochemical and Toxicological Data

Quantitative data for **Diisodecyl phthalate** are summarized in the tables below for easy reference and comparison.

Physicochemical Properties of Diisodecyl Phthalate

Property	Value	Reference
Chemical Formula	C28H46O4	[2]
Molecular Weight	446.7 g/mol	[5]
Appearance	Clear, colorless to pale yellow, viscous liquid	[1][6]
Odor	Mild	[1]
Density	0.96 - 0.972 g/cm ³ @ 20°C	[1][6]
Boiling Point	> 250°C (> 482°F)	[1]
Melting Point	-50°C (-58°F)	[1]
Vapor Pressure	< 0.08 mmHg @ 20°C; 5.1 x 10 ⁻⁵ Pa @ 25°C	[1][3]
Water Solubility	Negligible; Sparingly soluble	[1][7]
Log Pow (Octanol-Water Partition Coefficient)	8.8	[1]
Flash Point	225°C (437°F)	[1]
Autoignition Temperature	> 400°C (> 752°F)	[1]

Toxicological Data for Diisodecyl Phthalate

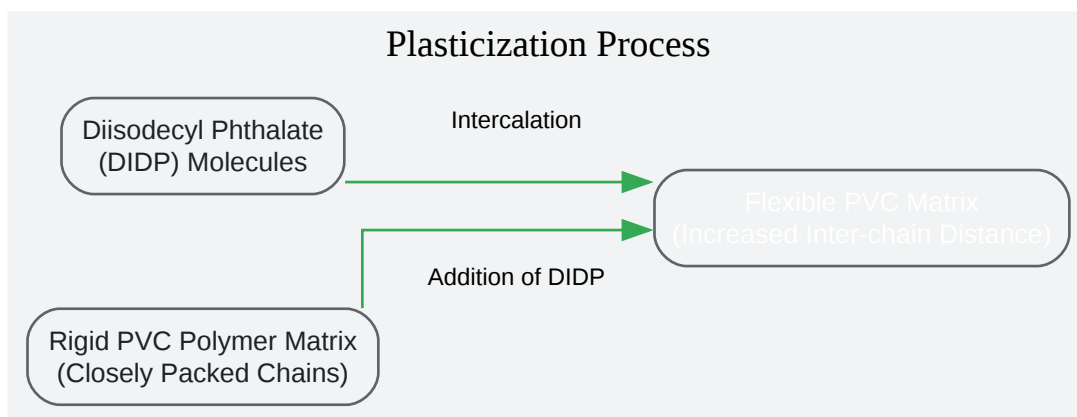
Parameter	Value	Species	Reference
Acute Oral Toxicity (LD50)	> 29,100 mg/kg bw	Rat	
Acute Dermal Toxicity (LD50)	> 2,910 mg/kg bw	Rat, Rabbit	
Acute Inhalation Toxicity (LC50)	> 12,540 mg/m ³ (4 h)	Rat	
No-Observed-Adverse-Effect Level (NOAEL) - Systemic Effects	60 mg/kg bw/day	Rat	
No-Observed-Adverse-Effect Level (NOAEL) - Developmental Toxicity	500 mg/kg bw/day	Rat	
No-Observed-Adverse-Effect Level (NOAEL) - Reproductive Toxicity	33 mg/kg bw/day	Rat	[8]

Applications in Automotive Interiors

DIDP is extensively used in various PVC and polymer components within a vehicle's interior. Its primary role is to impart flexibility and durability to these parts, contributing to their longevity and performance.

Signaling Pathway of DIDP as a Plasticizer

The function of DIDP as a plasticizer is a physical interaction rather than a chemical signaling pathway. The DIDP molecules intersperse themselves between the long polymer chains of PVC, reducing the intermolecular forces and allowing the chains to move more freely. This increased mobility manifests as enhanced flexibility and reduced brittleness of the material.



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Mechanism of PVC Plasticization by DIDP

Common Automotive Interior Applications of DIDP

- Dashboards and Instrument Panels: DIDP provides the necessary flexibility and heat resistance to withstand temperature fluctuations and sun exposure.[1][4]
- Door Panels and Trim: It contributes to the soft-touch feel and durability of these components.[1][4]
- Upholstery and Synthetic Leather: DIDP is used to create flexible and durable seating surfaces that are resistant to wear and tear.[2][4]
- Floor Mats and Carpeting Backing: It enhances the flexibility and longevity of these high-wear items.[4]
- Wire and Cable Insulation: DIDP's electrical resistivity and thermal stability make it suitable for insulating electrical components within the vehicle.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the analysis of DIDP in automotive interior applications.

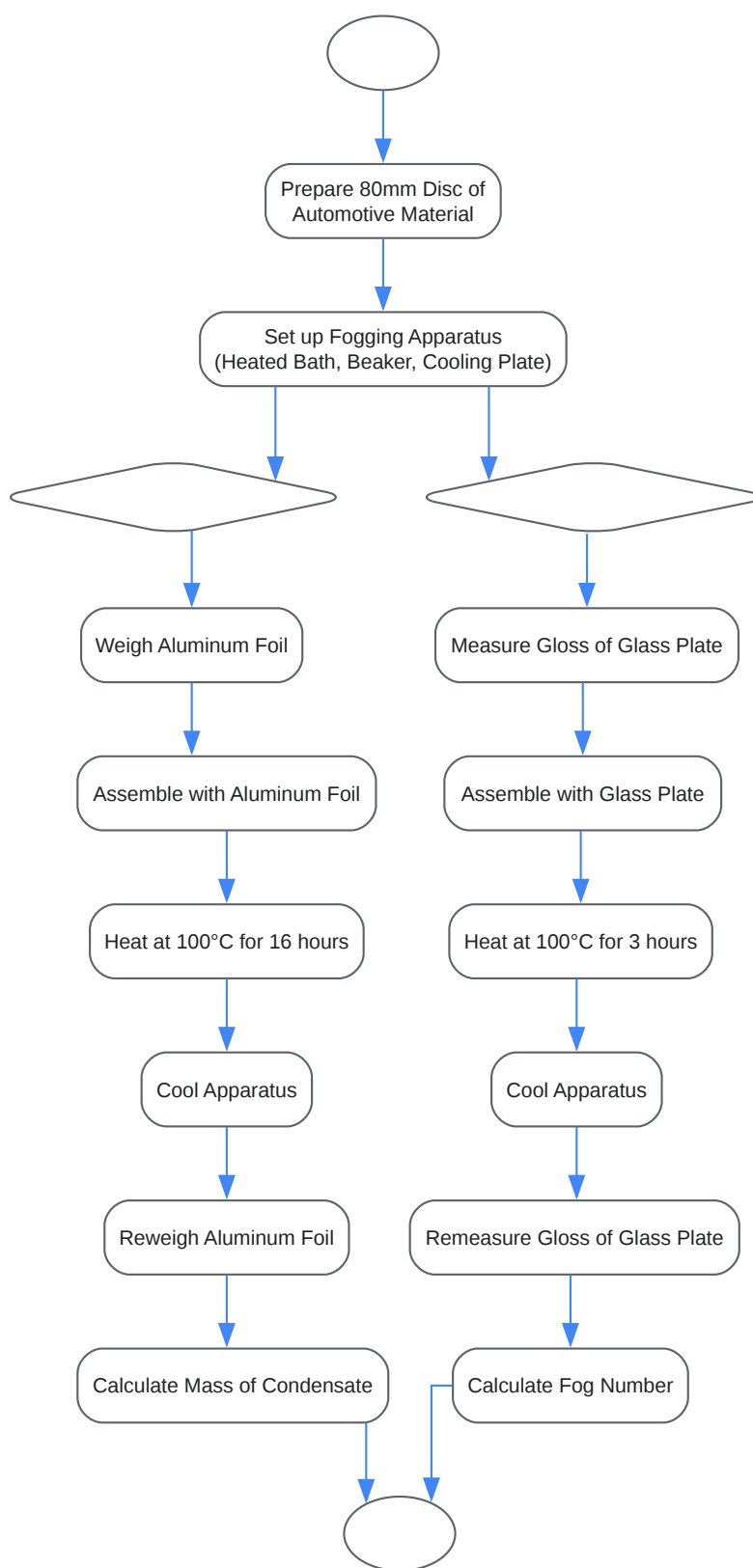
Protocol for Determination of Fogging Characteristics

Objective: To evaluate the tendency of volatile substances, including DIDP, to be released from automotive interior materials and condense on cooler surfaces like the windshield. This is a critical quality control test in the automotive industry.[9]

Standard Methods: ISO 6452, DIN 75201, SAE J1756.[10][11]

Methodology:

- Sample Preparation: A circular specimen of the automotive interior material (e.g., dashboard vinyl, upholstery) with a diameter of 80 mm is prepared.[11]
- Apparatus: A fogging test device is used, which consists of a heated oil bath, beakers, cooling plates, and a means of measuring either the change in gloss (photometric method) or the mass of condensed volatiles (gravimetric method).[10][11]
- Procedure (Gravimetric Method): a. A piece of aluminum foil is weighed and placed on the cooled plate of the fogging apparatus. b. The material specimen is placed at the bottom of a beaker, which is then sealed with the cooling plate assembly. c. The beaker is placed in the oil bath heated to a specified temperature (e.g., 100°C) for a defined period (typically 16 hours).[11][12] d. After the heating period, the beaker is removed and allowed to cool. e. The aluminum foil with the condensed volatiles is reweighed. f. The mass of the fogging condensate is calculated.
- Procedure (Photometric Method): a. The gloss of a glass plate is measured using a glossmeter. b. The glass plate is used as the condensing surface in the fogging apparatus. c. The test is conducted for a shorter duration, typically 3 hours.[11][12] d. After the test, the change in the gloss of the glass plate is measured. e. The "fog number" is calculated based on the reduction in gloss.[11]



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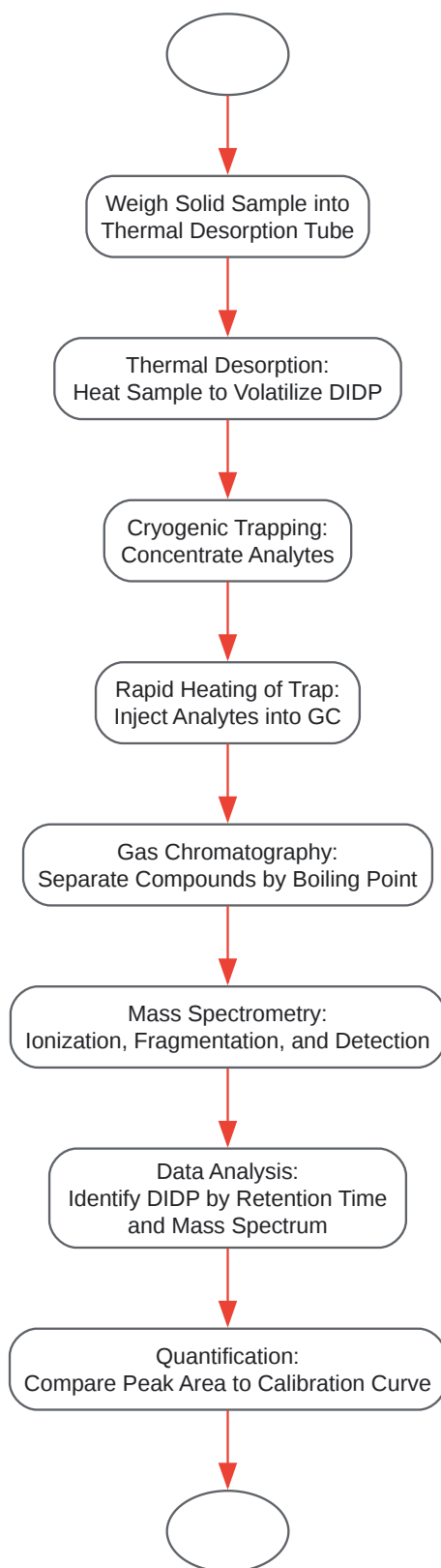
Workflow for Fogging Test of Automotive Materials

Protocol for Quantification of DIDP in Automotive Components using TD-GC-MS

Objective: To accurately quantify the concentration of DIDP in a solid automotive component, such as PVC trim or upholstery. Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a sensitive method that avoids the use of solvents for sample extraction.^[4]^[13]^[14]

Methodology:

- **Sample Preparation:** A small, representative sample of the automotive component (typically in the microgram to milligram range) is accurately weighed and placed into a thermal desorption tube.
- **Instrumentation:** A thermal desorber coupled to a gas chromatograph with a mass spectrometer detector is used.
- **Thermal Desorption:** a. The sample tube is heated in a flow of inert gas (e.g., helium) to volatilize the DIDP and other organic compounds. b. The volatilized analytes are trapped and concentrated on a cooled sorbent trap. c. The trap is then rapidly heated to inject the analytes into the GC column.
- **Gas Chromatography:** a. The GC column (e.g., a non-polar capillary column) separates the individual components of the mixture based on their boiling points and affinities for the stationary phase. b. A temperature program is used to elute the compounds, with DIDP typically eluting at a high temperature due to its low volatility.
- **Mass Spectrometry:** a. The separated compounds are ionized (e.g., by electron ionization) and fragmented. b. The mass spectrometer separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. c. DIDP is identified by its characteristic retention time and mass spectrum.
- **Quantification:** The concentration of DIDP is determined by comparing the peak area of a characteristic ion in the sample's chromatogram to a calibration curve generated from standards of known DIDP concentrations.



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Analytical Workflow for DIDP using TD-GC-MS

Protocol for Analysis of DIDP Migration using HPLC-UV

Objective: To determine the rate of DIDP migration from an automotive component into a simulant liquid. This is important for assessing potential human exposure.

Methodology:

- **Migration Cell Setup:** a. A piece of the automotive material is placed in a migration cell. b. A food simulant (e.g., ethanol solution to mimic contact with cleaning agents or other liquids) or a simulant for skin contact is added to the cell in contact with the material surface.
- **Incubation:** The migration cell is incubated at a controlled temperature (e.g., 40°C or 60°C to simulate conditions in a hot car) for a specified period.
- **Sample Collection:** Aliquots of the simulant liquid are collected at various time points.
- **Sample Preparation:** The collected aliquots may require solid-phase extraction (SPE) to concentrate the DIDP and remove interfering substances.
- **Instrumentation:** A High-Performance Liquid Chromatograph (HPLC) with a UV detector is used. A C18 or phenyl-hexyl column is often employed for separation.[\[15\]](#)
- **HPLC Analysis:** a. A mobile phase (e.g., a gradient of acetonitrile and water) is used to separate the components of the sample. b. The UV detector is set to a wavelength where DIDP absorbs strongly (typically around 225 nm). c. DIDP is identified by its retention time.
- **Quantification:** The concentration of DIDP in the simulant is determined by comparing the peak area in the sample's chromatogram to a calibration curve generated from standards of known DIDP concentrations. The migration rate can then be calculated.

Regulatory and Safety Considerations

While DIDP is considered to have low toxicity compared to some other phthalates, it is subject to regulatory scrutiny.[\[2\]](#) In the United States, the Environmental Protection Agency (EPA) has conducted a risk evaluation of DIDP under the Toxic Substances Control Act (TSCA). The EPA has identified potential health risks, particularly for female workers of reproductive age exposed to high concentrations of DIDP in mist during spray applications.[\[16\]](#) Additionally, DIDP is listed

under California's Proposition 65 as a chemical known to cause reproductive harm. It is important for researchers and manufacturers to be aware of and comply with all relevant regulations regarding the use of DIDP.

Conclusion

Diisodecyl phthalate is a versatile and widely used plasticizer in automotive interior applications, valued for its performance characteristics that contribute to the durability and longevity of vehicle components. The protocols and data presented in this document provide a framework for the scientific investigation and quality control of DIDP in this context. Adherence to standardized testing methods and an awareness of the regulatory landscape are essential for the responsible use of this chemical.

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